REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][C:12]([F:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2].C(N(C(C)C)CC)(C)C.[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([F:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2]
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)F
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Name
|
|
Quantity
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8.7 mL
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.2 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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catalyst
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Quantity
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0.3 g
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Type
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catalyst
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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CUSTOM
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Details
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The solvent was evaporated in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between water and dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CUSTOM
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Details
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The product was preabsorbed onto silica gel
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Type
|
CUSTOM
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Details
|
purified by flash chromatography
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |